4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3NO3 and a molecular weight of 209.12 g/mol . This compound is characterized by the presence of trifluoromethyl and oxazole groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the trifluoroacylation of oxazoles. This process can be carried out under various conditions, often requiring the use of specific reagents and catalysts to achieve the desired product . One common method involves the use of trifluoroacetic anhydride and oxazole derivatives in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the oxazole ring can participate in hydrogen bonding and other interactions . These properties contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid
Uniqueness
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is unique due to its combination of trifluoromethyl and oxazole groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6F3NO3 |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)4(3-6(12)13)5-1-2-14-11-5/h1-2,4H,3H2,(H,12,13) |
InChI Key |
FJRZGUSLRMVAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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